

The Structure-Activity Relationship of MTHFD2 Inhibitors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a critical enzyme in mitochondrial one-carbon metabolism and a promising target for cancer therapy. MTHFD2 is significantly upregulated in various cancers, while its expression is minimal in normal adult tissues, offering a potential therapeutic window.[1][2] This guide summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes essential pathways and workflows to facilitate ongoing drug discovery efforts.

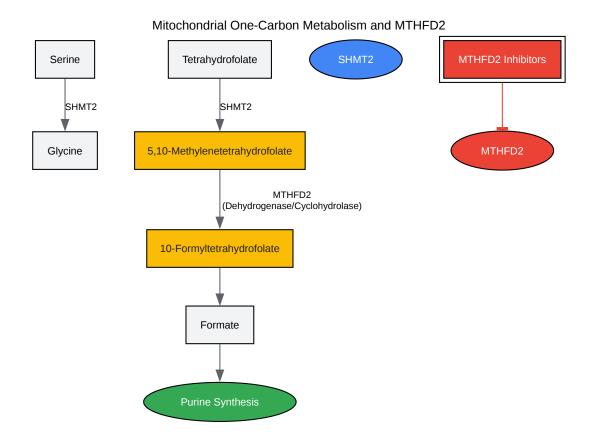
Core Concepts in MTHFD2 Inhibition

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[3][4] This process is crucial for the de novo synthesis of purines and thymidylate, which are essential for rapidly proliferating cancer cells. [5][6] The development of MTHFD2 inhibitors aims to disrupt these metabolic pathways, thereby selectively targeting cancer cells. Several classes of MTHFD2 inhibitors have been explored, each with distinct chemical scaffolds and SAR profiles.

Signaling Pathway of MTHFD2 in One-Carbon Metabolism



The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway.



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Caption: MTHFD2's role in mitochondrial one-carbon metabolism.

Structure-Activity Relationship Studies of MTHFD2 Inhibitors



The following sections detail the SAR for distinct chemical classes of MTHFD2 inhibitors.

2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido-Based Derivatives

Systematic chemical modifications of this scaffold have led to the identification of potent and selective MTHFD2 inhibitors.[1][2] The lead compound, LY374571, showed inhibitory activity against both MTHFD1 and MTHFD2. Subsequent optimization focused on substitutions on the phenyl ring and the tail region to enhance potency and selectivity.[1]

Compound	R1 (Phenyl Substitutio n)	R2 (Tail Group)	MTHFD2 IC50 (nM)	MTHFD1 IC50 (nM)	Selectivity (MTHFD1/M THFD2)
LY374571	Н	Varied	80	630	7.9
TH9619	Varied	Varied	47	-	-
16e	Varied	Varied	Potent	-	Superior

Data extracted from multiple sources; direct comparison may vary based on assay conditions. [1]

The SAR studies revealed that specific substitutions in the phenyl ring and modifications in the tail region are crucial for modulating the potency and selectivity towards MTHFD2 over MTHFD1.[1][2] Compound 16e emerged as a lead candidate with superior inhibition, selectivity, and favorable pharmacokinetic properties.[2]

Tricyclic Coumarin Scaffold

A high-throughput screening campaign identified a novel tetrahydropyrido[4,3-d]pyrimidin-4-one derivative, which was further optimized using structure-based drug design to yield DS44960156, a selective MTHFD2 inhibitor with a tricyclic coumarin scaffold.[3]



Compound	Modification	MTHFD2 IC50 (μM)	MTHFD1 IC50 (μM)	Selectivity (MTHFD1/MTH FD2)
1	Initial HTS Hit	8.3	> 100	> 12
3	Carboxylic acid variant	~2.8	-	-
DS44960156	Optimized Tricyclic Coumarin	Potent	-	> 18

Data is a representation from the cited literature.[3]

The carboxylic acid variant (compound 3) showed a 3-fold increase in inhibitory activity compared to the initial hit.[3] The core pyrimidin-4-one structure is critical for affinity through hydrogen bonds and π - π interactions with the enzyme's active site.[3] Isozyme selectivity is attributed to an interaction with Asn87 in MTHFD2, a residue that corresponds to Val55 in MTHFD1.[3]

Xanthine Derivatives

A series of xanthine derivatives were identified as allosteric inhibitors of MTHFD2.[4] These compounds bind to a novel site distinct from the substrate and cofactor binding sites, inducing conformational changes that obstruct cofactor binding.[4]

Compound	Key Structural Feature	MTHFD2 IC50 (μM)	MTHFD1 IC50 (μM)
3	trans-4- aminocyclohexanol group	4.0	-
9	-	0.69	-
10	4-aminobenzoic acid	> 10	-
15	l-glutamic acid moiety	Potent	-



Data extracted from the cited publication.[4]

The SAR studies highlighted the importance of the tail group for inhibitory activity. The addition of an L-glutamic acid moiety was found to be crucial for potent inhibition, likely due to interactions with the enzyme.[4][7] Kinetic studies demonstrated uncompetitive inhibition by these compounds.[4]

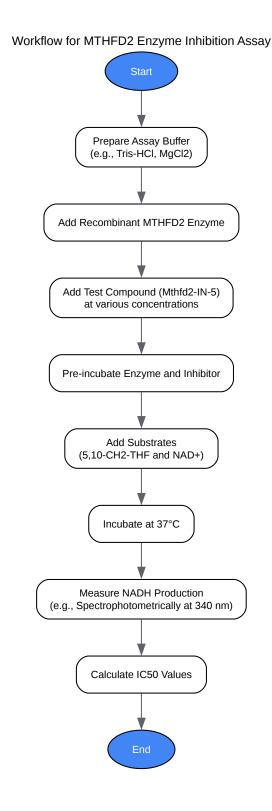
Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors.

MTHFD2 Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MTHFD2.





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Caption: A generalized workflow for an MTHFD2 enzyme inhibition assay.



Protocol:

- Reagents: Recombinant human MTHFD2, 5,10-methylenetetrahydrofolate (CH2-THF),
 NAD+, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2), and test compounds.
- Procedure:
 - A reaction mixture is prepared containing the assay buffer, MTHFD2 enzyme, and varying concentrations of the test inhibitor.
 - The mixture is pre-incubated for a defined period (e.g., 15 minutes) at room temperature.
 - The enzymatic reaction is initiated by the addition of CH2-THF and NAD+.
 - The reaction is monitored by measuring the increase in absorbance at 340 nm, corresponding to the production of NADH.
 - IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assays

These assays assess the effect of MTHFD2 inhibitors on the growth and viability of cancer cell lines.

MTT Assay (for hematological tumor cells):

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of the MTHFD2 inhibitor for a specified duration (e.g., 72 hours).[1]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).



- Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

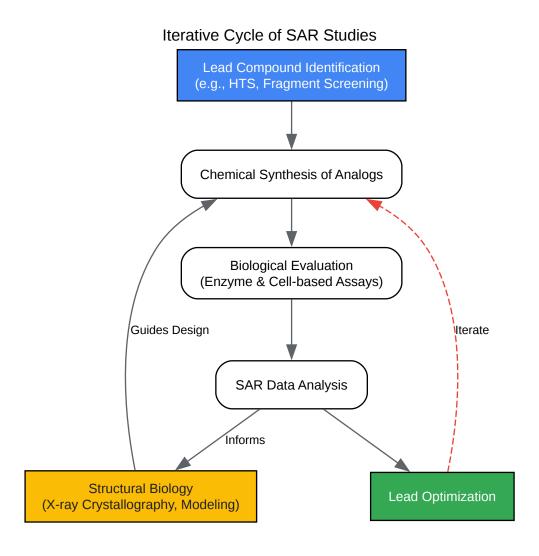
Methylene Blue Staining Assay (for solid tumor cells):

- Cell Seeding and Treatment: Similar to the MTT assay.[1]
- Fixation: Cells are fixed with a suitable fixative (e.g., methanol).
- Staining: The fixed cells are stained with a methylene blue solution.
- Washing: Excess stain is washed away.
- Elution: The stain is eluted from the cells using an elution solution (e.g., 0.1 N HCl).
- Measurement: The absorbance of the eluted stain is measured.
- Analysis: The absorbance is proportional to the number of viable cells.

Logical Relationship of SAR Studies

The process of structure-activity relationship studies follows a logical, iterative cycle.





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Caption: The iterative process of structure-activity relationship studies.

This guide provides a foundational understanding of the SAR for key MTHFD2 inhibitors. The presented data and methodologies are intended to support the rational design and development of novel, potent, and selective MTHFD2 inhibitors for cancer therapy.

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